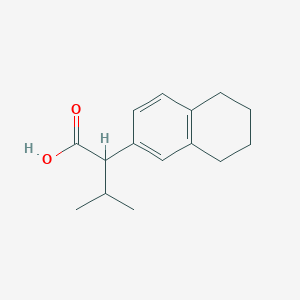![molecular formula C13H14N4O3S2 B253955 Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B253955.png)
Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a thiazole derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. It may also interact with cellular membranes and alter their properties.
Biochemical and Physiological Effects:
Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various diseases such as arthritis and cardiovascular diseases. It has also been shown to have antitumor activity, which may be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate has several advantages and limitations for lab experiments. Its synthesis is relatively simple and can be carried out using readily available reagents. It is also relatively stable and can be stored for extended periods. However, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, its effects may vary depending on the experimental conditions, which may make it difficult to compare results from different studies.
Orientations Futures
There are several future directions for the study of Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate. One possible direction is to investigate its potential use as a diagnostic tool for various diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, further studies may be needed to determine the optimal experimental conditions for studying its effects, as well as its potential limitations and drawbacks.
Méthodes De Synthèse
Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate has been synthesized through various methods, including the reaction of 2-amino-4-methylthiazole-5-carboxylic acid with methyl chloroformate and 6-methyl-4-pyrimidinethiol. The reaction takes place in the presence of a base such as triethylamine or pyridine and a solvent such as dichloromethane or acetonitrile. The product is then purified through various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and antitumor activities. It has also been investigated for its potential use as a diagnostic tool for various diseases such as cancer and Alzheimer's disease.
Propriétés
Nom du produit |
Methyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate |
|---|---|
Formule moléculaire |
C13H14N4O3S2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
methyl 4-methyl-2-[[2-(6-methylpyrimidin-4-yl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H14N4O3S2/c1-7-4-10(15-6-14-7)21-5-9(18)17-13-16-8(2)11(22-13)12(19)20-3/h4,6H,5H2,1-3H3,(H,16,17,18) |
Clé InChI |
LQLOGBOWRRMZFN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=N1)SCC(=O)NC2=NC(=C(S2)C(=O)OC)C |
SMILES canonique |
CC1=CC(=NC=N1)SCC(=O)NC2=NC(=C(S2)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(8-Methoxy-4-methyl-2-quinolinyl)sulfanyl]acetonitrile](/img/structure/B253883.png)
![[(4,6,8-Trimethyl-2-quinolinyl)sulfanyl]acetic acid](/img/structure/B253884.png)

![6-(4-chlorophenyl)-2-[2-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253890.png)
![4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B253891.png)
![4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B253894.png)


![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)
![4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253901.png)
![Ethyl 2-({[(3-hydroxy-1,2,4-triazin-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253903.png)

